5-(4-benzoylpiperazin-1-yl)-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile
Description
5-(4-Benzoylpiperazin-1-yl)-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted at positions 2, 4, and 4. The oxazole ring is functionalized with a 3-chlorophenyl group at position 2, a nitrile group at position 4, and a 4-benzoylpiperazinyl moiety at position 5.
The benzoylpiperazinyl group introduces a bulky, electron-withdrawing substituent, while the 3-chlorophenyl group contributes hydrophobicity and steric effects. The nitrile at position 4 may enhance metabolic stability and influence electronic properties. Synthetic routes for analogous compounds typically involve nucleophilic substitution or coupling reactions, as seen in the preparation of related piperazinyl-oxazole derivatives (e.g., K₂CO₃-mediated coupling in DMF ).
Properties
IUPAC Name |
5-(4-benzoylpiperazin-1-yl)-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c22-17-8-4-7-16(13-17)19-24-18(14-23)21(28-19)26-11-9-25(10-12-26)20(27)15-5-2-1-3-6-15/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKBMGUXLLVXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC(=CC=C3)Cl)C#N)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-benzoylpiperazin-1-yl)-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the benzoyl and chlorophenyl groups. The final step involves the formation of the oxazole ring and the addition of the carbonitrile group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
5-(4-benzoylpiperazin-1-yl)-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzoyl or chlorophenyl rings are replaced by other groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the oxazole ring and the formation of simpler products.
Scientific Research Applications
5-(4-benzoylpiperazin-1-yl)-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-benzoylpiperazin-1-yl)-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Piperazine Substituents
Oxazole Substituents
Halogen Effects
- 2-(4-Fluorophenyl) analog (C21H17F2N5O2): Fluorine’s smaller van der Waals radius and stronger electronegativity compared to chlorine could refine steric and electronic interactions in receptor binding .
Physicochemical Properties
- 5-(Methylamino)-2-(3-chloropropyl)-1,3-oxazole-4-carbonitrile (): Melting point = 69–71°C, indicating that alkylamino substituents may lower crystallinity compared to aromatic groups.
- 2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile (): Demonstrated cytokinin-like activity, highlighting the role of sulfonyl groups in bioactivity .
Data Tables
Table 1. Structural and Functional Comparison of Oxazole-4-carbonitrile Derivatives
Research Implications
The diversity of substituents in oxazole-4-carbonitriles underscores their adaptability in drug design. The target compound’s 3-chlorophenyl and benzoylpiperazinyl groups favor hydrophobic and π-π interactions, making it a candidate for targeting lipophilic enzyme pockets. Comparative studies with fluorinated analogs () suggest that halogen position and electronegativity critically influence bioactivity. Further investigations into solubility, metabolic stability, and in vitro efficacy are warranted to optimize this compound class for therapeutic applications.
Biological Activity
5-(4-benzoylpiperazin-1-yl)-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile is a synthetic compound that belongs to the oxazole family. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The exploration of this specific compound's biological activity is essential for understanding its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperazine ring, an oxazole moiety, and a chlorophenyl group, which contribute to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated through various in vitro and in vivo studies. The following sections summarize key findings related to its pharmacological effects.
Antimicrobial Activity
Research indicates that oxazole derivatives, including this compound, exhibit significant antimicrobial properties. In particular:
- Inhibition Studies : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated considerable antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound was assessed using carrageenan-induced paw edema models in rodents. It was found to significantly reduce inflammation compared to control groups.
- Dose-response relationship : Higher doses correlated with greater anti-inflammatory effects.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HepG2 (Liver) | 25 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and inhibition of key signaling pathways.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in inflammatory and cancer pathways.
Potential Mechanisms:
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) may influence cellular signaling cascades.
- Enzyme Inhibition : Inhibition of lipoxygenase (LOX) and cyclooxygenase (COX) pathways could account for its anti-inflammatory effects.
Case Studies
Several case studies have highlighted the therapeutic potential of oxazole derivatives similar to this compound:
- Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry reported that oxazole derivatives exhibited a dose-dependent reduction in edema in animal models.
- Anticancer Research : Research conducted by Bernard et al. demonstrated that compounds with similar structures induced apoptosis in various cancer cell lines through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
